

# Application Note: Laboratory-Scale Synthesis of High-Purity Triisopropyl Phosphate

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## Compound of Interest

Compound Name: *Triisopropyl phosphate*

Cat. No.: *B1209169*

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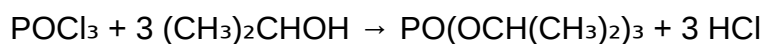
## Abstract

This document provides a detailed protocol for the laboratory synthesis of high-purity **Triisopropyl phosphate** (TIPP). The primary method described is the reaction of phosphorus oxychloride with isopropyl alcohol, a common and efficient route for producing this organophosphate ester.[1][2] This protocol includes information on safety precautions, reaction setup, work-up, purification, and characterization, tailored for researchers in chemistry and drug development.

## Introduction

**Triisopropyl phosphate** (TIPP) is a colorless organophosphate liquid widely used as a flame retardant, solvent, and chemical intermediate in various industrial applications, including the production of plastics and coatings.[3] Its synthesis is a fundamental procedure in organophosphorus chemistry. The most prevalent laboratory and industrial method involves the controlled esterification of phosphorus oxychloride with isopropyl alcohol.[1] This reaction proceeds via the sequential nucleophilic substitution of chloride atoms on the phosphorus center by isopropoxy groups, releasing hydrogen chloride (HCl) as a byproduct.[1] Careful control of reaction conditions is essential to achieve high yield and purity.[1]

Chemical Reaction:



## Safety and Handling

Extreme caution must be exercised when handling the reactants.

- Phosphorus Oxychloride ( $\text{POCl}_3$ ): Highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[4][5] It can cause severe burns to the skin, eyes, and respiratory tract. [5][6] All handling must be performed in a well-ventilated chemical fume hood.[6]
- Isopropyl Alcohol: Flammable liquid and vapor.[7]
- Hydrogen Chloride (HCl): Corrosive and toxic gas is evolved during the reaction. The apparatus must be equipped with a gas trap (e.g., a scrubber with a sodium hydroxide solution) to neutralize the HCl gas.
- **Triisopropyl Phosphate** (TIPP): Can cause skin and serious eye irritation.[7]

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Teflon).[6][8][9]

## Experimental Protocol

This protocol is adapted from a documented high-yield synthesis method.[10]

### 3.1 Materials and Equipment

- Reagents:
  - Phosphorus oxychloride ( $\text{POCl}_3$ ),  $\geq 99\%$
  - Isopropyl alcohol (Isopropanol), anhydrous,  $\geq 99.5\%$
  - Acetone (optional solvent)
  - Sodium metal (for preparing sodium isopropoxide)
  - Deionized water

- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Equipment:
  - Three-neck round-bottom flask (e.g., 2 L)
  - Mechanical stirrer
  - Dropping funnel
  - Reflux condenser
  - Thermometer
  - Ice-water bath
  - Heating mantle
  - Gas trap/scrubber
  - Separatory funnel
  - Rotary evaporator
  - Vacuum distillation apparatus with a fractionating column

### 3.2 Reaction Procedure

- Setup: Assemble a three-neck flask with a mechanical stirrer, a dropping funnel, and a condenser. Attach a gas outlet from the top of the condenser to an HCl gas trap.
- Charging Reactants: In the flask, combine 480.8 g (8.0 mol) of anhydrous isopropyl alcohol and 92.9 g of acetone.[\[10\]](#) Begin stirring and cool the mixture to below 10°C using an ice-water bath.[\[10\]](#)
- Addition of POCl<sub>3</sub>: Slowly add 245.3 g (1.6 mol) of phosphorus oxychloride to the stirred isopropanol solution via the dropping funnel.[\[10\]](#) The addition rate should be carefully controlled to maintain the reaction temperature below 10°C.[\[10\]](#) This dropwise addition typically takes around 50-60 minutes.

- Reaction: After the addition is complete, stir the mixture for an additional 10 minutes at 10°C. [10] Then, heat the reaction to 30°C and apply a vacuum (approx. 10 mmHg) for 3 hours to drive the reaction to completion and remove dissolved HCl.[10]
- Neutralization: Prepare a solution of sodium isopropoxide by carefully dissolving sodium in isopropanol (a separate procedure not detailed here). Add this solution to the reaction mixture to neutralize any remaining acidic species.[10] Stir for one hour.
- Work-up: Cool the mixture and add water to dissolve the sodium chloride salts formed.[10] Transfer the entire mixture to a large separatory funnel.
- Extraction: Separate the organic layer. Wash the organic phase sequentially with deionized water until the aqueous layer is neutral (test with pH paper).
- Drying: Dry the collected organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
- Purification: Remove the low-boiling solvent (acetone) and any excess isopropanol using a rotary evaporator. The crude **Triisopropyl phosphate** is then purified by fractional distillation under reduced pressure to yield the final high-purity product.[10]

## Data Presentation

Table 1: Reactant Quantities and Reaction Parameters

Parameter	Value	Reference
Isopropyl Alcohol	480.8 g (8.0 mol)	[10]
Phosphorus Oxychloride	245.3 g (1.6 mol)	[10]
Molar Ratio (Isopropanol:POCl <sub>3</sub> )	5 : 1	[10]
Reaction Temperature (Addition)	< 10 °C	[10]
Reaction Temperature (Main)	30 °C	[10]
Reaction Time	~4 hours	[10]

| Pressure | 10 mmHg [\[\[10\]](#) |

Table 2: Physicochemical Properties of Triisopropyl Phosphate

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>21</sub> O <sub>4</sub> P	<a href="#">[7]</a> <a href="#">[11]</a>
Molecular Weight	224.23 g/mol	<a href="#">[7]</a>
Appearance	Colorless liquid	<a href="#">[3]</a> <a href="#">[7]</a>
Boiling Point	224 °C (at 760 mmHg)	<a href="#">[11]</a>
Density	0.970 g/mL at 25 °C	<a href="#">[11]</a>

| Refractive Index (n<sub>20/D</sub>) | 1.4070 [\[\[11\]](#) |

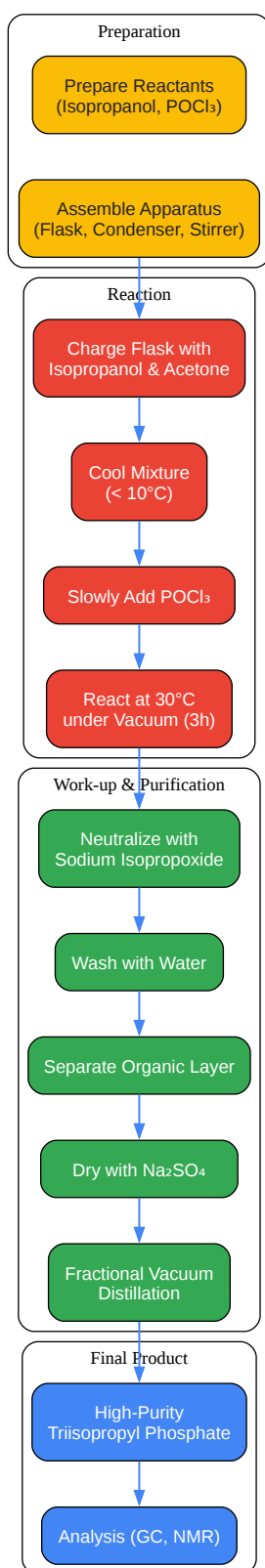
Table 3: Expected Yield and Purity

Parameter	Value	Reference
Theoretical Yield	358.8 g	<a href="#">[10]</a>
Typical Final Yield	~348.0 g (97.0%)	<a href="#">[10]</a>

| Purity (Post-distillation) | ≥ 99.5% [\[\[10\]](#) |

## Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Workflow for the synthesis of **Triisopropyl phosphate**.

## Characterization

The identity and purity of the synthesized **Triisopropyl phosphate** should be confirmed using standard analytical techniques:

- Gas Chromatography (GC): To determine the purity of the final product, which should be  $\geq 99.5\%$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{31}\text{P}$ ): To confirm the chemical structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the P=O and P-O-C bonds.

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